molecular formula C14H18N2O2 B2895015 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2108575-44-4

1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2895015
CAS No.: 2108575-44-4
M. Wt: 246.31
InChI Key: MIIUCKAOQJQFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one features an 8-azabicyclo[3.2.1]octane (tropane) scaffold substituted at position 3 with a pyridin-3-yloxy group and at position 8 with an acetyl moiety. This structure combines the rigid tropane framework with a pyridine ether and a ketone functional group, making it a candidate for diverse biological interactions, particularly in receptor binding or enzyme inhibition.

Properties

IUPAC Name

1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(17)16-11-4-5-12(16)8-14(7-11)18-13-3-2-6-15-9-13/h2-3,6,9,11-12,14H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIUCKAOQJQFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCC1CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action for 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The tropane core is a common structural motif in neuroactive and receptor-targeting compounds. Key variations among analogs include:

Compound Name Substituent at Position 3 Substituent at Position 8 Molecular Weight (g/mol) Reference ID
1-[3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (Target) Pyridin-3-yloxy Acetyl (ethanone) 260.30* -
3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-4-yloxy Hydrogen 240.73
2-(1H-1,2,3-Benzotriazol-1-yl)-1-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one Pyridin-2-yloxy + benzotriazolyl Acetyl + benzotriazole 363.39*
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one Cyclopropylidene 4-(Trifluoromethyl)phenylacetyl 335.40
8-Methyl-3-{[3-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane 3-(Trifluoromethyl)pyridin-2-yloxy Methyl 316.33*

*Calculated based on molecular formula.

Key Observations :

  • Pyridine Substitution Position : The target compound’s pyridin-3-yloxy group distinguishes it from analogs with pyridin-2-yloxy (e.g., ) or pyridin-4-yloxy (e.g., ) substituents. Meta-substitution on the pyridine ring may alter electronic effects and hydrogen-bonding capacity compared to ortho/para positions.
  • Functional Group Diversity : The acetyl group at position 8 contrasts with hydrogen (), benzotriazole (), or trifluoromethylphenyl groups (), impacting lipophilicity and steric bulk.

Physicochemical Properties

Data from related compounds suggest:

Property Target Compound (Estimated) 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane 1-{3-Cyclopropylidene...ethan-1-one
LogP (Lipophilicity) ~1.5–2.0 ~0.8 (polar pyridin-4-yloxy) ~3.2 (CF3 group enhances lipophilicity)
Solubility Moderate in DMSO High (dihydrochloride salt) Low (non-polar substituents)
Hydrogen Bond Acceptors 3 (pyridine O, ketone O) 2 (pyridine O) 2 (ketone O, CF3)

Implications :

  • The target compound’s pyridin-3-yloxy group provides moderate polarity, balancing solubility and membrane permeability.
  • Acetyl vs. Trifluoromethylphenyl : The acetyl group (target) offers lower molecular weight and better metabolic stability compared to bulkier substituents in .

Biological Activity

1-[3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one, also known as a derivative of 8-azabicyclo[3.2.1]octane, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a receptor antagonist and neurotransmitter reuptake inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a pyridine ring connected via an ether linkage. The structural formula can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This unique structure imparts distinct chemical properties that influence its biological interactions.

The biological activity of 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one primarily involves its interaction with various receptors in the central nervous system (CNS). Key mechanisms include:

  • Kappa Opioid Receptor Antagonism : Research indicates that derivatives of this compound exhibit potent antagonistic activity at kappa opioid receptors (KOR), which are implicated in pain modulation and mood regulation. For instance, one study reported an IC50 value of 20 nM for a related derivative, demonstrating significant selectivity over mu and delta receptors .
  • Neurotransmitter Reuptake Inhibition : The compound has shown potential in inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, suggesting utility in treating mood disorders and other CNS-related conditions .

Biological Activity Data

The following table summarizes key biological activities and findings associated with 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one and its analogs:

Activity Description Reference
Kappa Opioid Receptor AntagonismPotent antagonist activity with IC50 values ranging from 20 nM to 172 nM
Neurotransmitter Reuptake InhibitionInhibits reuptake of serotonin, norepinephrine, dopamine
CNS ExposureSome derivatives show improved brain exposure compared to others
Therapeutic ApplicationsPotential use in treating depression, anxiety, and pain management

Case Studies

Several studies have explored the pharmacological potential of compounds related to 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one:

  • Kappa Antagonism Study : A series of 8-azabicyclo[3.2.1]octane derivatives were synthesized and evaluated for their KOR antagonistic properties. One notable analog demonstrated an IC50 value of 20 nM against KOR while maintaining low interaction with other opioid receptors .
  • Neurotransmitter Inhibition Research : Another study focused on the ability of these compounds to inhibit the reuptake of monoamines in cell lines expressing human transporters. Results indicated effective inhibition rates comparable to established antidepressants .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves constructing the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or intramolecular alkylation, followed by functionalization at the 3-position with pyridin-3-yloxy groups. Critical steps include:

  • Core formation : Use of N-Boc-protected intermediates to stabilize the bicyclic structure during ring closure .

  • Coupling reactions : SN2 displacement or Ullmann-type coupling to introduce the pyridinyl ether moiety, requiring anhydrous conditions and catalysts like CuI .

  • Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly impact yield. HPLC purification ensures >95% purity .

    Table 1 : Representative Synthetic Conditions

    StepReagents/ConditionsYield (%)Purity (HPLC)
    Bicyclic core formationBoc-protected amine, K2CO3, DMF65–7090
    Pyridinyl ether couplingPyridin-3-ol, CuI, 80°C50–5585
    Final purificationReverse-phase HPLC95+

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

  • Methodological Answer :

  • NMR spectroscopy : 1H and 13C NMR confirm the bicyclic framework and substituent positions. Key signals include the pyridinyl protons (δ 7.2–8.5 ppm) and the carbonyl group (δ 170–175 ppm in 13C) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragments corresponding to the azabicyclo core .
  • X-ray crystallography : Resolves stereochemistry at the 3-position, critical for understanding bioactive conformations .

Q. What preliminary biological screening approaches are used to assess this compound’s activity?

  • Methodological Answer :

  • In vitro assays : Target-based screens (e.g., kinase inhibition, GPCR binding) using fluorescence polarization or radiometric assays .
  • Cytotoxicity profiling : MTT assays in HEK293 or HepG2 cells to establish IC50 values .
  • ADME prediction : Computational tools (e.g., SwissADME) assess logP, solubility, and CYP450 interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

  • Methodological Answer :

  • Variation of substituents : Systematic replacement of the pyridinyloxy group with bioisosteres (e.g., triazoles, benzodioxoles) to evaluate binding to targets like nuclear receptors .

  • Stereochemical analysis : Enantiomer separation via chiral HPLC and comparative activity assays to identify active stereoisomers .

  • Data-driven optimization : Machine learning models trained on IC50 data from analogs to predict optimal substituent combinations .

    Table 2 : SAR Trends for Pyridinyloxy Derivatives

    SubstituentTarget ReceptorIC50 (nM)Selectivity Index
    Pyridin-3-yloxyFXR1205.2
    1,2,4-Triazol-1-ylFXR858.7
    4-TrifluoromethylphenylKinase X4501.3

Q. What computational strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Molecular docking : Compare binding poses in high-resolution crystal structures (e.g., PDB 4M48) to identify off-target interactions .
  • Free-energy perturbation (FEP) : Quantify binding energy differences between enantiomers or substituent variants .
  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to identify outliers and validate assays .

Q. How can synthetic yields be improved for scale-up without compromising stereochemical integrity?

  • Methodological Answer :

  • Flow chemistry : Continuous-flow reactors enhance reproducibility in ring-closure steps, reducing side-product formation .
  • Catalyst screening : Palladium nanoparticles or enzyme-mediated coupling for milder pyridinyl ether formation .
  • In-line analytics : Real-time FTIR monitors reaction progress, enabling immediate adjustments .

Q. What experimental and computational methods validate the compound’s mechanism of action?

  • Methodological Answer :

  • SPR spectroscopy : Measures binding kinetics to receptors like FXR with KD values .
  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. receptor-null cell lines .
  • Molecular dynamics simulations : Predict stability of receptor-ligand complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.